Comprehensive Technical Guide on 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol: Structural Dynamics, Coordination Chemistry, and Biological Applications
Comprehensive Technical Guide on 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol: Structural Dynamics, Coordination Chemistry, and Biological Applications
Executive Summary
As drug discovery and organometallic catalysis evolve, the demand for highly tunable, multifunctional ligands has surged. 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol (also classified as 1-(2-ethoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione) represents a highly specialized scaffold bridging coordination chemistry and targeted therapeutics. This whitepaper provides a rigorous analysis of its structural tautomerism, physicochemical profile, self-validating synthesis protocols, and its dual utility as a transition metal ligand and a pharmacophore.
Structural Chemistry and Mechanistic Tautomerism
The core defining feature of 1-aryl-1H-imidazole-2-thiols is their dynamic tautomeric equilibrium. While often drawn as a thiol (-SH), density-functional theory (DFT) calculations and
The Causality of Thione Stability
The preference for the thione form is driven by the preservation of the extended
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Steric Shielding: The bulky ethoxy group forces the phenyl ring out of coplanarity with the imidazole ring, creating a specific dihedral angle that dictates how the molecule packs in a crystal lattice or fits into an enzyme binding pocket.
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Electronic Modulation: The oxygen atom of the ethoxy group acts as a hard Lewis base, capable of engaging in intramolecular hydrogen bonding with the thione N-H, further locking the conformation and stabilizing the thione tautomer.
Fig 1: Thione-thiol tautomerism and the electronic influence of the 2-ethoxyphenyl group.
Physicochemical Profiling
Understanding the quantitative parameters of this compound is essential for predicting its behavior in biphasic synthesis and biological assays. The following data synthesizes the properties of the 2-mercaptoimidazole class applied to the specific 2-ethoxyphenyl derivative[3].
| Property | Value (Calculated/Observed) | Mechanistic Significance |
| Molecular Formula | C | Fundamental elemental composition. |
| Molecular Weight | 220.29 g/mol | Highly optimal for small-molecule drug design (Lipinski's Rule of 5). |
| Dominant Tautomer | >95% Thione form | Dictates ambidentate metal coordination and receptor binding modes. |
| H-Bond Donors | 1 (N-H in thione form) | Crucial for anchoring in target protein binding pockets. |
| H-Bond Acceptors | 2 (O, S) | Enhances aqueous solubility and secondary coordination sphere interactions. |
| logP (Octanol/Water) | ~2.1 - 2.5 | Provides favorable membrane permeability for intracellular targeting. |
Self-Validating Synthesis Workflow
Direct alkylation of 2-mercaptoimidazole to yield 1-aryl derivatives is notoriously plagued by poor regioselectivity, often resulting in S-alkylation rather than the desired N-arylation. To circumvent this, a Marckwald-type ring closure must be employed. This method builds the imidazole ring around the pre-installed N-aryl group, guaranteeing absolute regiochemical fidelity.
Protocol 1: Marckwald Synthesis of 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol
Rationale: By utilizing 2-ethoxyaniline as the starting anchor, the steric bulk of the ortho-ethoxy group is managed early in the synthetic cascade, preventing unwanted side reactions during ring closure.
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Isothiocyanate Formation:
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Action: React 2-ethoxyaniline (1.0 eq) with thiophosgene (1.1 eq) in a biphasic system (CH
Cl /H O) utilizing CaCO as an acid scavenger. -
Causality: The biphasic system prevents the degradation of thiophosgene, while CaCO
neutralizes HCl without hydrolyzing the newly formed isothiocyanate.
-
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Thiourea Intermediate Generation:
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Action: Isolate the 2-ethoxyphenyl isothiocyanate and dissolve in absolute ethanol. Add aminoacetaldehyde dimethyl acetal (1.05 eq) dropwise at 0°C, then warm to room temperature.
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Causality: The primary amine of the acetal acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form an asymmetric thiourea.
-
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Acid-Catalyzed Cyclization:
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Action: Introduce 10% aqueous HCl to the ethanolic mixture and reflux for 4 hours.
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Causality: The acid hydrolyzes the dimethyl acetal into a highly reactive aldehyde. The secondary nitrogen of the thiourea then undergoes intramolecular nucleophilic attack on the aldehyde, followed by dehydration, to aromatize into the imidazole ring.
-
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Validation System:
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TLC: Monitor the disappearance of the thiourea intermediate (using EtOAc/Hexane 1:1).
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NMR: Verification is achieved via
C NMR; the presence of a distinct peak at ~162-165 ppm confirms the C=S (thione) carbon, proving successful cyclization rather than S-alkylation[1].
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Fig 2: Step-by-step Marckwald synthesis workflow for 1-(2-ethoxyphenyl)-1H-imidazole-2-thiol.
Coordination Chemistry: Ruthenium Complexation
1-Aryl-imidazole-2-thiones are exceptional ambidentate ligands for transition metals. They exhibit a strong affinity for Ruthenium(II), forming stable complexes that are highly valued in catalytic hydrogenation and materials science[4][5].
Protocol 2: Synthesis of cis-[Ru( -S,N-L) (PPh ) ]
Rationale: According to Hard-Soft Acid-Base (HSAB) theory, Ru(II) is a soft acid that preferentially binds to the soft sulfur of the thione. However, the chelate effect drives the deprotonated imidazole nitrogen to coordinate as well, forming a highly stable 4-membered
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Ligand Deprotonation: Dissolve 1-(2-Ethoxyphenyl)-1H-imidazole-2-thiol (2.1 eq) in dry THF under an inert N
atmosphere. Add sodium methoxide (NaOMe, 2.2 eq).-
Causality: Base addition shifts the tautomeric equilibrium entirely to the reactive thiolate/imidazolyl anion, priming it for bidentate coordination[4].
-
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Metal Insertion: Add the Ruthenium precursor [RuCl2(PPh3)3] (1.0 eq) to the solution. Reflux for 12 hours.
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Causality: The strong trans-effect of the incoming sulfur ligands forces the displacement of one triphenylphosphine (PPh
) and two chloride ions, resulting in a cis-arrangement of the remaining PPh ligands to minimize steric clash with the bulky 2-ethoxyphenyl groups.
-
-
Validation System: Analyze the product via
P NMR. The shift from the precursor's resonance to a new, distinct singlet (or two doublets if the complex lacks symmetry due to the ortho-ethoxy group) confirms the displacement of the chlorides and the intact coordination of the diorgano-ligand[4][5].
Biological Applications: HIV-1 NNRTIs and Antimicrobial Action
Beyond catalysis, 1-aryl-2-mercaptoimidazole derivatives have demonstrated profound biological activity, most notably as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) against HIV-1[6], as well as exhibiting broad-spectrum antimicrobial properties.
Mechanism of Action
The 1-(2-ethoxyphenyl) moiety acts as a hydrophobic shield that fits precisely into the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme.
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Causality: Binding to the NNIBP induces an allosteric conformational change in the enzyme. This structural shift distorts the catalytic triad (Asp110, Asp185, Asp186), effectively paralyzing the enzyme's ability to polymerize viral DNA[6]. The ortho-ethoxy oxygen can form critical secondary hydrogen bonds with tyrosine or lysine residues within the pocket, enhancing binding affinity and potentially improving the drug resistance profile against mutant strains.
Fig 3: Allosteric inhibition mechanism of HIV-1 reverse transcriptase by imidazole-2-thiols.
References
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Jia, A.-Q., et al. "Synthesis and characterization of ruthenium complexes with 1-aryl-2-mercaptoimidazole ligands." Journal of Organometallic Chemistry, 2012.[Link]
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Qin, Y., et al. "Synthesis and structural characterization of ruthenium complexes with 1-aryl-imidazole-2-thione." Journal of Coordination Chemistry, 2013.[Link]
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Zhan, P., et al. "Preparation of 1-aryl-2-mercaptoimidazole derivatives as HIV-1 inhibitors." Shandong University / Faming Zhuanli Shenqing, 2009.[Link]
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Bojarska, J., et al. "15N NMR: Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole." ResearchGate, 2015. [Link]
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Salama, M.A., et al. "Synthesis and chemistry of some new 2-mercaptoimidazole derivatives of possible antimicrobial activity." Phosphorus, Sulfur, and Silicon, 2004.[Link]
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Cheméo Database. "Chemical Properties of 2H-Imidazole-2-thione, 1,3-dihydro- (CAS 872-35-5)." Cheméo, 2023.[Link]
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